8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine
Description
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloroethylthio group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are widely studied due to their significant roles in various biological processes and potential therapeutic applications.
Properties
CAS No. |
90416-24-3 |
|---|---|
Molecular Formula |
C9H11ClN4S |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
8-(2-chloroethylsulfanyl)-9-ethylpurine |
InChI |
InChI=1S/C9H11ClN4S/c1-2-14-8-7(5-11-6-12-8)13-9(14)15-4-3-10/h5-6H,2-4H2,1H3 |
InChI Key |
ALEIWELEQMMGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC=C2N=C1SCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine typically involves the alkylation of 9-ethyl-9H-purine with 2-chloroethylthiol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloroethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent with a similar chloroethyl group.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is unique due to its specific purine structure combined with the chloroethylthio group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9H-purine is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and antitumor research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The synthesis of this compound involves various chemical pathways that introduce the chloroethyl and sulfanyl groups onto the purine structure. The introduction of these groups is crucial for enhancing the biological activity of the compound.
Antimycobacterial Activity
Research indicates that derivatives of purine compounds, including this compound, exhibit varying degrees of activity against Mycobacterium tuberculosis. A study highlighted that certain modifications in the purine structure significantly enhance antimycobacterial activity. For instance, compounds with electron-donating substituents showed improved inhibition against M. tuberculosis, with a reported minimum inhibitory concentration (MIC) as low as 0.39 µg/mL for some derivatives .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In preliminary studies, it was found to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the alkylation of DNA, leading to cell cycle arrest and apoptosis in tumor cells. Notably, related compounds have shown effectiveness in inhibiting tumor growth in animal models, suggesting a promising therapeutic potential for this compound .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chloroethyl Group | Enhances alkylation potential and cytotoxicity |
| Sulfanyl Group | Increases solubility and bioavailability |
| Ethyl Substituent at Position 9 | Influences binding affinity to target sites |
Research has shown that modifications to these functional groups can lead to significant changes in both efficacy and toxicity profiles .
Study 1: Antimycobacterial Evaluation
In a study conducted on several purine derivatives, including this compound, researchers found that specific structural modifications could enhance antimycobacterial activity. The study utilized a range of bacterial strains and demonstrated that certain derivatives were effective inhibitors of M. tuberculosis, with promising MIC values .
Study 2: Cytotoxicity in Cancer Models
A separate investigation focused on the cytotoxic effects of this compound against human cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in leukemia and solid tumor models. The study concluded that the compound's mechanism likely involves DNA damage through alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
